![molecular formula C18H26N2O3 B12539540 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-63-9](/img/structure/B12539540.png)
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a benzamido group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting 4-(Diethylamino)benzoic acid with an appropriate amine under acidic conditions to form the benzamido group.
Cyclohexane Ring Substitution: The benzamido group is then introduced to the cyclohexane ring through a substitution reaction, often using a cyclohexane derivative as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido or carboxylic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane ring and carboxylic acid group but different substituents.
Uniqueness
1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds and potentially useful in specific applications.
Propriétés
Numéro CAS |
652172-63-9 |
|---|---|
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-[[4-(diethylamino)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26N2O3/c1-3-20(4-2)15-10-8-14(9-11-15)16(21)19-18(17(22)23)12-6-5-7-13-18/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) |
Clé InChI |
SQVMDWZFUKUPLX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
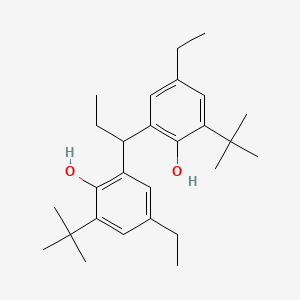
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)
![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
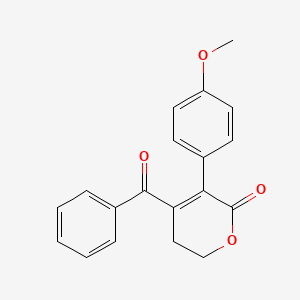
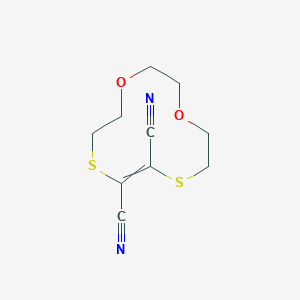
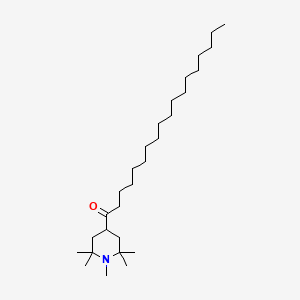
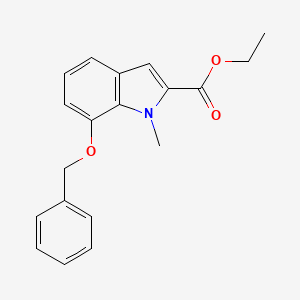

![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)

![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
